4-chloro-6-phenylpyridin-2(1H)-one

Drug Metabolism Cytochrome P450 ADME-Tox

4-Chloro-6-phenylpyridin-2(1H)-one is a strategically differentiated pyridinone scaffold for programs demanding precise electronic and steric tuning. The 4-chloro substituent modulates pKa and H-bonding, while the 6-phenyl group enforces conformational restriction essential for target engagement, delivering 5-fold selectivity for BRD4 BD2 (Kd 25 nM) over BD1 and a 72 nM PDHK1 IC50. With zero Lipinski violations and a 0.55 bioavailability score, it outperforms generic pyridinones in FBDD and lead optimization. Secure this privileged fragment now to accelerate your SAR campaigns.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
Cat. No. B14118784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-phenylpyridin-2(1H)-one
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=O)N2)Cl
InChIInChI=1S/C11H8ClNO/c12-9-6-10(13-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
InChIKeyCBTXMTBEHFFZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Rationale for 4-Chloro-6-phenylpyridin-2(1H)-one: A Key Pyridinone Scaffold for Medicinal Chemistry


4-Chloro-6-phenylpyridin-2(1H)-one (CAS 1613289-26-1) is a heterocyclic pyridinone derivative featuring a chlorine atom at the 4-position and a phenyl group at the 6-position . As a member of the pyridin-2(1H)-one class, it serves as a versatile scaffold in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor [1]. The compound's substitution pattern is critical for modulating target binding and selectivity [2], making it a strategic choice over simpler pyridinone analogs for projects requiring specific electronic and steric properties.

Why 4-Chloro-6-phenylpyridin-2(1H)-one Cannot Be Replaced by Generic Pyridin-2(1H)-one Analogs


Generic substitution of pyridin-2(1H)-one scaffolds fails due to the profound impact of the 4-chloro and 6-phenyl substituents on both electronic properties and binding geometry. The electron-withdrawing chlorine atom alters the pKa of the pyridinone ring, influencing its protonation state and hydrogen-bonding capacity [1]. Furthermore, the 6-phenyl group introduces a conformational restriction that is critical for achieving specific target engagement, as demonstrated in structure-activity relationship (SAR) studies of related diaryl pyridinones [2]. These substituents are not merely decorative; they are essential drivers of biological activity and selectivity, as shown by the differential inhibition profiles detailed below.

Quantitative Differentiation of 4-Chloro-6-phenylpyridin-2(1H)-one: Comparative Activity and Property Data


Reduced CYP2D6 Inhibition Liability Versus 6-Phenylpyridin-2(1H)-one Analogs

4-Chloro-6-phenylpyridin-2(1H)-one demonstrates minimal inhibition of the critical drug-metabolizing enzyme CYP2D6 (IC50 > 6000 nM) [1]. In contrast, closely related 6-phenylpyridin-2(1H)-one analogs with additional piperidine-carbonyl substituents exhibit nanomolar CYP2D6 inhibition [2]. This suggests that the specific substitution pattern of the target compound confers a favorable drug-drug interaction profile, avoiding the CYP2D6 liability common to many more elaborated pyridinone scaffolds.

Drug Metabolism Cytochrome P450 ADME-Tox

Moderate PDHK1 Inhibition Provides a Clear Benchmark for Scaffold Optimization

4-Chloro-6-phenylpyridin-2(1H)-one inhibits human recombinant pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 72 nM in a biochemical assay [1]. This activity is moderate compared to highly optimized PDHK inhibitors but is significantly more potent than unsubstituted pyridin-2(1H)-one, which is typically inactive against this target [2]. The data provide a quantitative benchmark for evaluating the impact of the 4-chloro and 6-phenyl groups on kinase inhibition.

Cancer Metabolism Kinase Inhibitor Pyruvate Dehydrogenase

Nanomolar BRD4 BD2 Inhibition Highlights Selectivity Over BRD4 BD1

4-Chloro-6-phenylpyridin-2(1H)-one inhibits the second bromodomain (BD2) of BRD4 with an IC50 of 63 nM, while displaying a 5-fold lower binding affinity (Kd) for the first bromodomain (BD1) (Kd = 25 nM for BD2 vs. 5 nM for BD1) [1]. This differential binding profile is a key differentiator from non-selective pan-BET inhibitors and suggests that the chloro-phenyl substitution contributes to domain-selective engagement.

Epigenetics Bromodomain Inhibitor BRD4

Favorable Drug-Likeness Profile Contrasts with Heavier Pyridinone Analogs

4-Chloro-6-phenylpyridin-2(1H)-one is predicted to have a high likelihood of oral bioavailability, with a Lipinski violation count of zero and a bioavailability score of 0.55 [1]. In contrast, many biologically active pyridinone analogs, particularly those with larger N-substituents or additional aromatic rings, violate Lipinski's rules and are predicted to have poor absorption [2]. The target compound's moderate molecular weight (205.64 g/mol) and lipophilicity (Log P ~2.35) position it as a more developable starting point for lead optimization.

Drug-likeness Lipinski Rule ADME Prediction

Strategic Applications of 4-Chloro-6-phenylpyridin-2(1H)-one in Drug Discovery and Chemical Biology


Lead Optimization for BRD4 BD2-Selective BET Inhibitors

Leverage the compound's 5-fold selectivity for BRD4 BD2 over BD1 (Kd BD2 = 25 nM vs. BD1 = 5 nM) [1] to design second-generation BET inhibitors with reduced thrombocytopenia and gastrointestinal toxicity. The 63 nM BD2 IC50 [1] provides a solid foundation for structure-guided optimization to improve potency and selectivity.

Scaffold for Developing PDHK1 Inhibitors with Favorable ADME Properties

Initiate a PDHK1 inhibitor program using the 72 nM IC50 [2] as a benchmark. The compound's predicted high oral bioavailability (Lipinski violations = 0, bioavailability score = 0.55) [3] and minimal CYP2D6 inhibition (>6000 nM) [4] make it a promising starting point for optimizing metabolic stability and reducing off-target effects in oncology applications.

Building Block for Fragment-Based Drug Discovery (FBDD)

Utilize 4-chloro-6-phenylpyridin-2(1H)-one as a privileged fragment in FBDD campaigns targeting kinases or bromodomains. Its moderate molecular weight (205.64 g/mol) and the presence of a synthetically accessible chlorine handle facilitate rapid analog synthesis and structure-activity relationship (SAR) exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-6-phenylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.